molecular formula C4H6BrN B1342692 3-Bromo-2-methylpropanenitrile CAS No. 53744-77-7

3-Bromo-2-methylpropanenitrile

Cat. No. B1342692
CAS RN: 53744-77-7
M. Wt: 148 g/mol
InChI Key: ARVAJFOYUNZGNL-UHFFFAOYSA-N
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Description

3-Bromo-2-methylpropanenitrile is a compound belonging to the family of nitriles. It has a molecular formula of C4H6BrN and a molecular weight of 148 g/mol.


Synthesis Analysis

Nitriles can be synthesized from halogenoalkanes, amides, and from aldehydes and ketones . The halogenoalkane is heated under reflux with a solution of sodium or potassium cyanide in ethanol. The halogen is replaced by a -CN group and a nitrile is produced .


Molecular Structure Analysis

The molecular structure of 3-Bromo-2-methylpropanenitrile has been analyzed using various methods such as DFT and HF . The molecular electrostatic potential (MEP) was computed using the B3LYP/6-311++G (d,p) level of theory .


Chemical Reactions Analysis

The primary halogenoalkane bromomethane reacts via an SN2 mechanism . The bromine (or other halogen) in the halogenoalkane is simply replaced by a -CN group - hence a substitution reaction .


Physical And Chemical Properties Analysis

3-Bromo-2-methylpropanenitrile has a density of 1.339 g/mL at 25 °C . Its boiling point is 140.3±13.0 °C at 760 mmHg .

Scientific Research Applications

Preparation of Beta-Substituted Acrylates

3-Bromo-2-methylpropanenitrile acts as an organic building block for the preparation of beta-substituted acrylates . These acrylates are commonly used in the production of polymers, coatings, adhesives, and sealants.

Synthesis of T-butyl 2-(Phenylthiomethyl) Propenoate

This compound is used in the preparation of t-butyl 2-(phenylthiomethyl) propenoate . This is a useful intermediate in organic synthesis, particularly in the production of pharmaceuticals and agrochemicals.

Synthesis of T-butyl 3-(Phenylthio)-2-(Phenylthiomethyl)propenoate

3-Bromo-2-methylpropanenitrile is also used in the preparation of t-butyl 3-(phenylthio)-2-(phenylthiomethyl)propenoate . This compound has potential applications in the synthesis of biologically active molecules.

Synthesis of 3-(Phenylthio)-2-(Phenyl-sulfinylmethyl)propenoate

Another application of 3-Bromo-2-methylpropanenitrile is in the synthesis of 3-(phenylthio)-2-(phenyl-sulfinylmethyl)propenoate . This compound is a useful intermediate in the synthesis of various organic compounds.

Synthesis of Beta-Lactams

3-Bromo-2-methylpropanenitrile plays an important role in the synthesis of beta-lactams by cyclization of the corresponding amide . Beta-lactams are a class of antibiotics that include penicillins, cephalosporins, and carbapenems.

Reacts with Alkaline Arsenite

3-Bromo-2-methylpropanenitrile reacts with alkaline arsenite to yield (RS)-3-arsono-2-(hydroxymethyl)propionic acid . This reaction has potential applications in the field of organoarsenic chemistry.

Mechanism of Action

Target of Action

It’s known that halogenoalkanes like this compound often undergo nucleophilic substitution reactions .

Mode of Action

3-Bromo-2-methylpropanenitrile, being a halogenoalkane, is likely to undergo nucleophilic substitution reactions. In such reactions, a nucleophile, an atom or molecule that donates an electron pair, substitutes a halogen atom in the halogenoalkane . For instance, when a similar compound, 2-bromo-2-methylpropane, is refluxed with an aqueous solution of sodium hydroxide, the nucleophilic hydroxide ion substitutes the bromine of the tertiary halogenoalkane .

Biochemical Pathways

The compound’s potential to participate in nucleophilic substitution reactions suggests it could influence a variety of biochemical processes, depending on the specific nucleophile involved .

Pharmacokinetics

The compound’s physical properties, such as its molecular weight and structure, would likely influence its pharmacokinetics .

Result of Action

The compound’s potential to participate in nucleophilic substitution reactions suggests it could have a variety of effects, depending on the specific context and conditions .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 3-Bromo-2-methylpropanenitrile. For instance, the compound is classified as flammable and acutely toxic, suggesting that it should be handled with care to ensure safety . Furthermore, its reactivity may be influenced by factors such as temperature, pH, and the presence of other chemical species .

Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as having acute oral toxicity, acute dermal toxicity, acute inhalation toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organs being the respiratory system .

Future Directions

As a nitrile, 3-Bromo-2-methylpropanenitrile can be used in various ways to increase the length of a carbon chain . The -CN group can easily be modified to make other things, providing useful information for the design of monomers via autopolymerization .

properties

IUPAC Name

3-bromo-2-methylpropanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6BrN/c1-4(2-5)3-6/h4H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARVAJFOYUNZGNL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CBr)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10598463
Record name 3-Bromo-2-methylpropanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10598463
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-2-methylpropanenitrile

CAS RN

53744-77-7
Record name 3-Bromo-2-methylpropanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10598463
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-bromo-2-methylpropanenitrile
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